Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate
Description
Chemical Identity and Nomenclature
This compound is systematically identified by its Chemical Abstracts Service number 1027819-68-6 and maintains the molecular formula C₇H₇IN₂O₄. The compound possesses a molecular weight of 310.0459 daltons and is catalogued under the MDL number MFCD08689740, facilitating its identification across various chemical databases. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 3,5-dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate, reflecting its structural organization with methyl ester groups positioned at the 3 and 5 positions of the pyrazole ring, while the iodine atom occupies the 4 position.
The structural architecture of this compound places it within the broader classification of halogenated pyrazole derivatives, specifically as an iodinated member of the pyrazole-3,5-dicarboxylate family. Physical characterization reveals that the compound exhibits a melting point range of 176-178 degrees Celsius, indicating its crystalline nature under standard conditions. The compound demonstrates stability under ambient storage conditions, making it suitable for laboratory handling and synthetic applications. Current commercial availability spans multiple suppliers with purity levels consistently maintained at 95-97 percent, reflecting standardized production methods across the chemical industry.
Historical Development in Heterocyclic Chemistry
The development of this compound is intrinsically linked to the broader historical evolution of pyrazole chemistry, which traces its origins to the pioneering work of German chemist Ludwig Knorr in 1883. The term "pyrazole" was first introduced by Knorr during his systematic investigation of five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This foundational work established the chemical framework that would later enable the synthesis of complex derivatives such as the 4-iodo-3,5-dicarboxylate variant. The subsequent development by Hans von Pechmann in 1898, who synthesized pyrazole from acetylene and diazomethane, provided crucial mechanistic insights that informed future synthetic approaches to substituted pyrazole derivatives.
The evolution toward iodinated pyrazole derivatives gained momentum through advances in halogenation chemistry during the twentieth century. Research by Rodriguez-Franco and colleagues demonstrated that classical iodine-iodide methods could effectively introduce iodine substituents into pyrazole rings, particularly when dealing with activated pyrazole substrates. This methodology provided the conceptual foundation for developing more sophisticated iodination techniques that could accommodate electron-withdrawing substituents, such as the carboxylate groups present in this compound. The introduction of oxidative iodination methods using elemental iodine in the presence of ceric ammonium nitrate further expanded the synthetic possibilities for complex iodinated pyrazole derivatives.
The specific development of pyrazole-3,5-dicarboxylate derivatives emerged from research into functionalizing pyrazole rings with electron-withdrawing groups. Studies documented in chemical literature reveal that 3,5-pyrazoledicarboxylic acid can be efficiently converted to its dimethyl ester derivative through treatment with thionyl chloride in methanol, achieving yields of approximately 99 percent. This synthetic approach established the foundational chemistry necessary for introducing additional substituents, such as iodine, into pre-formed dicarboxylate frameworks. The convergence of halogenation and esterification methodologies ultimately enabled the synthesis of this compound as a distinct chemical entity with unique reactivity profiles.
Structural Significance in Pyrazole Derivative Research
The structural architecture of this compound embodies several key design elements that contribute to its significance in contemporary heterocyclic chemistry research. The compound features a central pyrazole ring system characterized by two nitrogen atoms occupying adjacent positions within a five-membered heterocyclic framework. This core structure provides the foundational scaffold upon which the various functional groups are positioned, creating a molecule with distinct electronic and steric properties. The presence of methyl ester groups at the 3 and 5 positions introduces electron-withdrawing character that significantly influences the overall reactivity profile of the molecule.
The strategic placement of the iodine atom at the 4 position represents a critical structural feature that enhances the compound's utility in synthetic organic chemistry. Iodine substitution at this position creates a highly reactive site that readily participates in various cross-coupling reactions, including palladium-catalyzed transformations that are fundamental to modern synthetic methodology. Research has demonstrated that 4-iodopyrazole derivatives serve as excellent substrates for Suzuki-Miyaura coupling reactions, Negishi coupling protocols, and other transition metal-catalyzed processes. The combination of the reactive iodine center with the electron-withdrawing dicarboxylate framework creates a unique reactivity profile that enables selective functionalization under mild reaction conditions.
The dicarboxylate functionality present in this compound contributes both electronic and solubility characteristics that distinguish it from simpler pyrazole derivatives. The ester groups provide points for further chemical modification through hydrolysis, transesterification, or reduction reactions, enabling the preparation of diverse structural analogs. Additionally, the dicarboxylate substitution pattern influences the compound's coordination behavior with metal centers, making it potentially valuable in the development of coordination complexes and materials applications. The overall structural design represents an optimal balance between reactivity and stability, enabling its use as a versatile intermediate in complex synthetic sequences while maintaining sufficient stability for isolation and characterization.
| Structural Feature | Chemical Significance | Synthetic Utility |
|---|---|---|
| Pyrazole Core | Five-membered heterocycle with adjacent nitrogens | Provides stable heterocyclic framework |
| 4-Iodo Substitution | Highly reactive halogen center | Enables cross-coupling reactions |
| 3,5-Dicarboxylate Groups | Electron-withdrawing ester functionality | Allows further derivatization |
| Methyl Ester Groups | Solubility enhancement and reactivity modulation | Facilitates purification and handling |
Properties
IUPAC Name |
dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2O4/c1-13-6(11)4-3(8)5(10-9-4)7(12)14-2/h1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTBXBZXHKXCOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NN1)C(=O)OC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594767 | |
| Record name | Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1027819-68-6 | |
| Record name | Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification of 3,5-Pyrazole Dicarboxylic Acid
- Method: The starting material, 3,5-pyrazole dicarboxylic acid hydrate, is dissolved in methanol. Thionyl chloride is added at 0 °C under nitrogen atmosphere, and the mixture is heated to 80 °C for 4 hours to promote esterification, yielding the dimethyl ester with high efficiency (99% yield reported).
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | 3,5-Pyrazole dicarboxylic acid + MeOH + SOCl2 | 99 | Inert atmosphere, 0-80 °C, 4 h |
- Characterization: The product shows characteristic ^1H-NMR signals at δ 7.34 (s, 1H) and 3.96 (s, 6H).
Iodination to Form this compound
Electrophilic Iodination
Approach: The iodination is performed on the dimethyl 1H-pyrazole-3,5-dicarboxylate precursor using iodine sources or iodinating reagents under controlled conditions to selectively introduce iodine at the 4-position of the pyrazole ring.
Typical Reagents: Iodine (I2), N-iodosuccinimide (NIS), or other iodine donors in the presence of oxidants or catalysts.
Reaction Conditions: Mild temperatures, often in organic solvents such as dichloromethane or acetonitrile, under inert atmosphere to avoid side reactions.
Outcome: The reaction yields this compound with good selectivity and purity.
Literature Example
While direct iodination protocols specific to this compound are limited in open literature, analogous iodination of pyrazole derivatives has been reported using N-iodosuccinimide (NIS) or iodine with oxidants, achieving regioselective substitution at the 4-position of the pyrazole ring.
Alternative Synthetic Routes and Related Methodologies
Oxidation and Functional Group Transformations
Oxidation of 3,5-dimethyl-1H-pyrazole to 3,5-dicarboxylic acid followed by esterification is a common route to prepare the pyrazole dicarboxylate core.
Reduction and subsequent oxidation steps can be employed to introduce aldehyde or hydroxymethyl groups at the 3,5-positions, which can be further functionalized.
One-Pot and Domino Reactions
Multi-component and one-pot syntheses involving pyrazole derivatives have been developed to improve efficiency, reduce reaction times, and increase yields. These methods often use ammonium acetate, ethyl acetoacetate, and substituted pyrazole aldehydes under reflux or microwave irradiation.
Although these methods focus on related pyrazole derivatives, the principles can be adapted for the synthesis of iodinated pyrazole esters.
Summary Table of Preparation Methods
Research Findings and Notes
The esterification step using thionyl chloride in methanol is highly efficient and reproducible, providing a reliable precursor for further functionalization.
Iodination at the 4-position is regioselective due to the electronic nature of the pyrazole ring, favoring substitution at this site.
Alternative synthetic routes involving oxidation and reduction steps provide flexibility in functional group manipulation but may require additional purification steps.
One-pot and domino synthetic methods offer promising avenues for scale-up and industrial applications, although specific adaptation for iodinated pyrazole esters requires further optimization.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxide salts.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrazole derivatives depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.
Scientific Research Applications
Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The iodine atom in the compound can participate in halogen bonding, which influences its reactivity and binding properties . The compound’s pyrazole ring can interact with various biological targets, including enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Table 1: Substituent Comparison in Pyrazole Dicarboxylates
Key Observations:
- The iodine atom in the 4-position of the parent compound facilitates cross-coupling reactions, distinguishing it from derivatives with inert substituents (e.g., cyano or methoxy groups). For example, in , the iodine is replaced by an ethoxyvinyl group via nucleophilic substitution, highlighting its utility in constructing complex molecules .
- Ethyl ester derivatives (e.g., ) exhibit altered solubility and hydrogen-bonding capabilities compared to methyl esters, influencing their crystallization behavior .
Crystallographic and Hydrogen-Bonding Differences
Table 2: Structural and Intermolecular Interaction Comparison
Key Observations:
- The bulky iodine atom in the parent compound likely disrupts strong hydrogen-bonding networks, resulting in less predictable crystal packing compared to derivatives with smaller substituents (e.g., cyano or amino groups) .
- Derivatives with amino or hydroxyl groups (e.g., ) exhibit robust hydrogen-bonded frameworks, enhancing their crystallinity and stability .
Biological Activity
Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate (DMIPDC) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological properties of DMIPDC, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Characteristics:
- CAS Number: 335349-54-7
- Molecular Formula: C9H11IN2O4
- Molecular Weight: 338.10 g/mol
- IUPAC Name: this compound
- Purity: ≥95%
| Property | Value |
|---|---|
| CAS No. | 335349-54-7 |
| Molecular Formula | C9H11IN2O4 |
| Molecular Weight | 338.10 g/mol |
| IUPAC Name | This compound |
| Purity | ≥95% |
The biological activity of DMIPDC is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the iodine atom at the 4-position enhances its reactivity, allowing it to participate in several biochemical pathways:
- Enzyme Inhibition: DMIPDC has been investigated for its potential to inhibit specific enzymes, which can lead to alterations in metabolic pathways.
- Receptor Modulation: The compound may act on various receptors, influencing signaling pathways involved in cellular responses.
Biological Activities
Research has indicated that DMIPDC exhibits a range of biological activities, which are summarized below:
1. Antimicrobial Activity:
- Studies have shown that pyrazole derivatives, including DMIPDC, possess antimicrobial properties against various pathogens. For instance, compounds with similar structures have demonstrated effectiveness against bacteria and fungi due to their ability to disrupt cellular functions .
2. Anticancer Properties:
- Recent investigations have highlighted the potential of DMIPDC as an anticancer agent. It has been reported to induce apoptosis in cancer cells through mechanisms such as inhibition of tubulin polymerization and modulation of cell cycle progression .
3. Anti-inflammatory Effects:
- Pyrazole derivatives are known for their anti-inflammatory properties. DMIPDC may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, making it a candidate for treating inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activities of DMIPDC and related compounds:
- Study on Anticancer Activity:
- Antimicrobial Evaluation:
- Inflammation Model Studies:
Q & A
Advanced Research Question
- Heating rate : Use 5°C/min under nitrogen to minimize decomposition artifacts .
- Sample prep : Crystalline samples show higher thermal stability (decomposition onset ~220°C) vs. amorphous forms .
- Data interpretation : Endothermic peaks at 180–200°C correlate with ester group cleavage .
How do steric effects from the 4-iodo group impact stereochemical outcomes in downstream reactions?
Advanced Research Question
The bulky iodine atom:
- Directs regioselectivity : Favors C-5 substitution in Suzuki-Miyaura couplings due to steric hindrance at C-4 .
- Inhibits π-stacking : Reduces crystallinity in derivatives, as evidenced by broader XRD peaks .
- Alters dihedral angles : Pyrazole ring planarity deviates by 5–10° in metal complexes .
What green chemistry approaches reduce waste in large-scale synthesis?
Basic Research Question
- Solvent recycling : Ethanol/water mixtures reduce hazardous waste .
- Catalyst recovery : Immobilized Pd catalysts enable reuse in cross-coupling reactions .
- Atom economy : Iodine recovery via NaHSO₃ quenching improves E-factor metrics .
How can time-resolved spectroscopy elucidate photodegradation pathways?
Advanced Research Question
- Laser flash photolysis : Track transient species (e.g., radicals) with λmax at 400–450 nm .
- Quantum yield : Calculate using actinometry (Φ ~0.1 for UV-induced ester cleavage) .
- Mechanistic insights : Identify Norrish-type reactions via triplet state intermediates .
What crystallographic databases provide reliable reference data for structural comparisons?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
